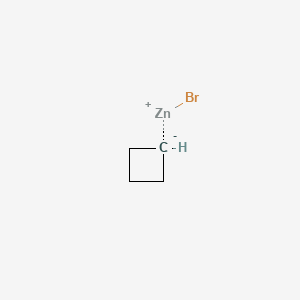
Cyclobutylzinc bromide 0.5M in Tetrahydrofuran
概要
説明
Cyclobutylzinc bromide 0.5M in Tetrahydrofuran is an organozinc compound widely used in organic synthesis. It is a solution of cyclobutylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. The molecular formula of cyclobutylzinc bromide is C₄H₇BrZn, and it is known for its reactivity and utility in forming carbon-carbon bonds .
作用機序
Target of Action
Cyclobutylzinc bromide, also known as bromozinc(1+);cyclobutane, is primarily used in organic synthesis . Its primary targets are acid chlorides , aryl halides , and substituted or non-substituted allyl halides .
Mode of Action
Cyclobutylzinc bromide interacts with its targets through cross-coupling reactions . It can also undergo Michael Addition to unsaturated ketones or additions to alkynes to give substituted dienes .
Biochemical Pathways
It is known to participate incross-coupling reactions and Michael Addition , which are fundamental reactions in organic chemistry .
Result of Action
The result of cyclobutylzinc bromide’s action is the formation of cross-coupled products or substituted dienes . These products are valuable in various fields of organic synthesis.
Action Environment
Cyclobutylzinc bromide is sensitive to environmental conditions. It reacts with water and releases flammable gas . It is packaged under argon in resealable ChemSeal™ bottles . The recommended storage is to keep it cold and store under argon . These precautions help maintain the compound’s stability and efficacy.
準備方法
Cyclobutylzinc bromide can be synthesized through the reaction of cyclobutyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the use of an inert atmosphere to prevent oxidation and moisture contamination. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Cyclobutylzinc bromide is primarily used in carbon-carbon bond-forming reactions. It undergoes various types of reactions, including:
Negishi Coupling: This reaction involves the coupling of cyclobutylzinc bromide with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Michael Addition: Cyclobutylzinc bromide can add to unsaturated ketones, forming substituted ketones.
Addition to Alkynes: It reacts with alkynes to give substituted dienes.
Common reagents used in these reactions include palladium catalysts, acid chlorides, aryl halides, and substituted or non-substituted allyl halides. The major products formed from these reactions are often complex organic molecules used in various applications .
科学的研究の応用
Cyclobutylzinc bromide is used extensively in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Medicine: Cyclobutylzinc bromide is used in the synthesis of intermediates for various medicinal compounds.
Industry: It is used in the production of fine chemicals and materials with specific properties.
類似化合物との比較
Cyclobutylzinc bromide is unique in its reactivity and the types of reactions it can undergo. Similar compounds include:
Butylzinc bromide: Used in similar carbon-carbon bond-forming reactions but with different reactivity and selectivity.
tert-Butylzinc bromide: Another organozinc compound with similar applications but different steric and electronic properties.
Cyclopropylzinc bromide: Used in the synthesis of cyclopropane-containing compounds.
Cyclobutylzinc bromide stands out due to its specific reactivity and the types of products it can form, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
bromozinc(1+);cyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Zn/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFQEBSVYUDIES-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]C1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















